molecular formula C4H8N2O2 B8746890 Hydrazinecarboxylic acid, 2-propenyl ester CAS No. 98071-77-3

Hydrazinecarboxylic acid, 2-propenyl ester

Cat. No. B8746890
M. Wt: 116.12 g/mol
InChI Key: PLQJBTCPJQBICT-UHFFFAOYSA-N
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Patent
US05397821

Procedure details

Allyl phenyl carbonate was prepared in 97% yield by reacting 17.6 grams (0.3 mole) of allyl alcohol with 48.4 grams (0.3 mole) of phenyl chloroformate in the presence of 26.4 grams (0.33 mole) of pyridine and 300 ml of methylene chloride. The allyl phenyl carbonate soluation was washed with 5% HC1, water, dried over anhydrous sodium sulfate, filtered and the methylene chloride evaporated on a rotating evaporator under reduced pressure. The residual allyl phenyl carbonate (52.7 grams--0.29 mole) was dissolved in 200 ml of methanol and treated with 16.0 grams (0.32 mole) of 64% aqueous hydrazine at room temperature. After two hours, gase chromatography indicated that the carbonate had been completely converted to allyl carbazate and phenol. The reaction mixture was stripped of volatiles on the rotating evaporator. The residue was taken up in 200 ml of methylene chloride and washed with 50 grams of 25% sodium hydroxide to remove the phenol. The methylene chloride layer was washed with saturated salt solution, dried over sodium sulfate, filtered and the methylene chloride stripped off on the rotating evaporator. The residue weighed 9.2 grams and assayed 98.0% by gas chromatography. An additional 3.9 grams was recovered by reextracting the aqueous wash.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step Two
Quantity
26.4 g
Type
reactant
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH:2]=[CH2:3].Cl[C:6]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:7].N1C=CC=CC=1.NN.C(=O)([O-])[O-].C(OCC=C)(=O)NN.C1(O)C=CC=CC=1>C(Cl)Cl>[C:6](=[O:7])([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[O:4][CH2:1][CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
C(C=C)O
Step Two
Name
Quantity
48.4 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Three
Name
Quantity
26.4 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
16 g
Type
reactant
Smiles
NN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(NN)(=O)OCC=C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Eight
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The allyl phenyl carbonate soluation was washed with 5% HC1, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the methylene chloride evaporated on a rotating evaporator under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residual allyl phenyl carbonate (52.7 grams--0.29 mole) was dissolved in 200 ml of methanol
CUSTOM
Type
CUSTOM
Details
The reaction mixture was stripped of volatiles on the rotating evaporator
WASH
Type
WASH
Details
washed with 50 grams of 25% sodium hydroxide
CUSTOM
Type
CUSTOM
Details
to remove the phenol
WASH
Type
WASH
Details
The methylene chloride layer was washed with saturated salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the methylene chloride stripped off on the rotating evaporator
CUSTOM
Type
CUSTOM
Details
An additional 3.9 grams was recovered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(OCC=C)(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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